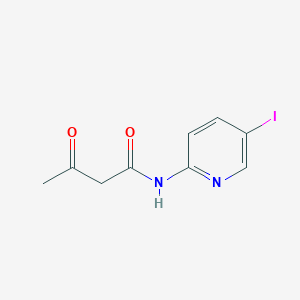

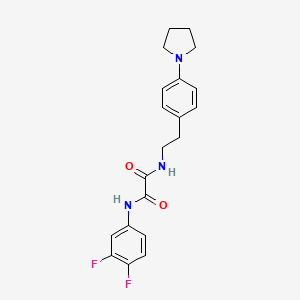

![molecular formula C7H12N2O3 B2783580 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one CAS No. 2092077-08-0](/img/structure/B2783580.png)

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one” is a morpholinone derivative . Morpholinones are a class of organic compounds that contain a morpholine ring, a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound you’re asking about has a hydroxymethyl group attached to it .

Molecular Structure Analysis

The molecular structure of “this compound” includes a morpholinone ring with a hydroxymethyl group attached . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Wirkmechanismus

Target of Action

Similar compounds have been found to interact with monoacylglycerol lipase (magl), a key enzyme in the endocannabinoid system .

Mode of Action

It’s structurally similar compounds have been found to inhibit magl . Inhibition of MAGL leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), one of the primary endocannabinoids, which can result in various physiological effects.

Biochemical Pathways

The compound likely affects the endocannabinoid system by modulating the levels of 2-AG. This can impact various downstream effects, including pain perception, mood, and appetite .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and metabolic stability .

Result of Action

The inhibition of MAGL and subsequent increase in 2-AG levels can lead to a variety of effects, including analgesia, anti-inflammation, and neuroprotection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and activity . .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one in lab experiments is its ability to act as a chiral auxiliary, allowing for the production of enantiomerically pure compounds. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research involving 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one. One area of interest is in the development of new synthetic methods using this compound as a chiral auxiliary. Another potential direction is in the study of this compound's mechanism of action and its potential applications in other chemical reactions. Additionally, this compound's low cytotoxicity makes it a promising candidate for further study in drug development.

Synthesemethoden

The synthesis of 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one involves the reaction of 3,4-dihydro-2H-pyran with formaldehyde and ammonia in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium borohydride to yield this compound. The synthesis of this compound has been optimized over the years, and several modifications to the original method have been proposed to improve its efficiency and yield.

Wissenschaftliche Forschungsanwendungen

8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in asymmetric synthesis, where this compound has been used as a chiral auxiliary to produce enantiomerically pure compounds. This compound has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.

Eigenschaften

IUPAC Name |

8a-(hydroxymethyl)-2,5,6,8-tetrahydro-1H-imidazo[5,1-c][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-4-7-3-8-6(11)9(7)1-2-12-5-7/h10H,1-5H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXBJOOIPDJUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2(N1C(=O)NC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2092077-08-0 |

Source

|

| Record name | 8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

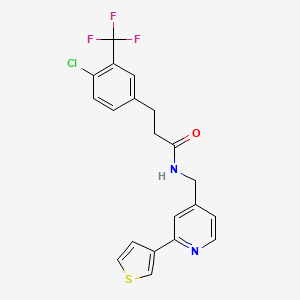

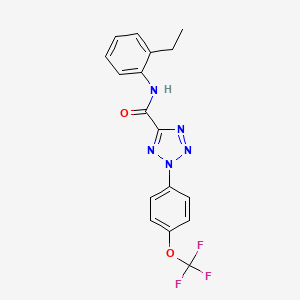

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2783500.png)

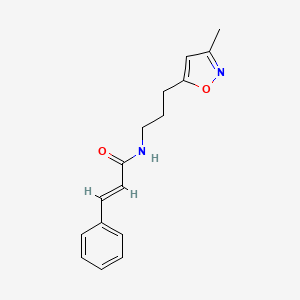

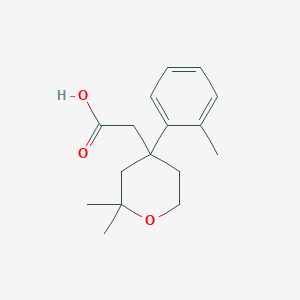

![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)

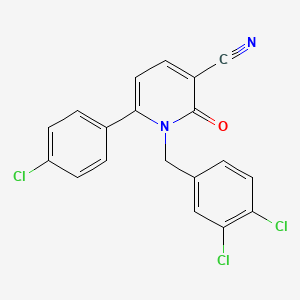

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)

![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)

![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)

![N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2783520.png)